molecular formula C20H19N3O3 B11283613 N-(4-isopropylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(4-isopropylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11283613
M. Wt: 349.4 g/mol
InChI Key: RIEDBPGGRPYZFE-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a phenyl group, and an isopropylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-isopropylbenzaldehyde with urea and benzaldehyde under acidic conditions to form the tetrahydropyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-isopropylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-isopropylphenyl)-N’-butyleneurea: Another compound with similar structural features and potential biological activity.

    N-benzyl-N-isopropyl-N’-[4-(trifluoromethoxy)phenyl]urea: Shares some structural similarities and is used in similar research applications.

Uniqueness

N-(4-isopropylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its tetrahydropyrimidine ring and phenyl groups make it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

2,4-dioxo-3-phenyl-N-(4-propan-2-ylphenyl)-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H19N3O3/c1-13(2)14-8-10-15(11-9-14)22-18(24)17-12-21-20(26)23(19(17)25)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,26)(H,22,24)

InChI Key

RIEDBPGGRPYZFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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